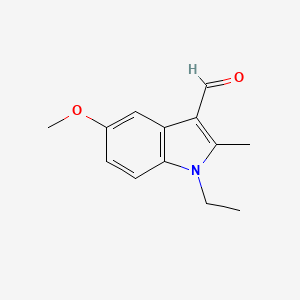

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoxazole derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was achieved via 1,3 dipolar cycloaddition, characterized by spectroscopic analysis . Similarly, the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride involved steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination . These methods indicate that the synthesis of isoxazole derivatives can be complex and may require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing that it crystallized in the orthorhombic space group with specific unit cell parameters . The molecular conformation of 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride is stabilized by an intramolecular C—H⋯Cl hydrogen bond, and the crystal packing features intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions . These studies provide a detailed understanding of the molecular geometry and intermolecular interactions that can influence the properties and reactivity of isoxazole compounds.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, which are influenced by their molecular structure. The reactivity of 5-(benzylthio)isoxazoles in oxidative chlorination to form isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides has been explored, demonstrating the effect of substituents on the selectivity of the synthesis . Additionally, the chemical behavior of these compounds in relation to amines has been described, highlighting their potential as reagents for constructing bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives have been investigated through various analytical methods. The electronic properties, including the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential map, and non-linear optical (NLO) behavior, have been examined using density functional theory (DFT) calculations . These properties are crucial for understanding the potential applications of isoxazole compounds in materials science and pharmaceuticals. Additionally, the antioxidant and antimicrobial activities of some isoxazole derivatives have been assessed, indicating their potential in medicinal chemistry .

Applications De Recherche Scientifique

-

- Application : The reactions of aldehydes with primary nitro compounds have been used for the synthesis of isoxazole derivatives .

- Method : The reactions of aldehydes with primary nitro compounds in a 1: 2 molar ratio have been shown to lead to isoxazoline- N -oxides or isoxazole derivatives, via β-dinitro derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

- Results : This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

-

- Application : Isoxazoles can be synthesized from α,β-acetylenic oximes . This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

- Method : The reactions of aldehydes with primary nitro compounds in a 1: 2 molar ratio have been shown to lead to isoxazoline- N -oxides or isoxazole derivatives, via β-dinitro derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

- Results : This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

-

- Application : Isoxazoles can be synthesized from α,β-acetylenic oximes . This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

- Method : The reactions of aldehydes with primary nitro compounds in a 1: 2 molar ratio have been shown to lead to isoxazoline- N -oxides or isoxazole derivatives, via β-dinitro derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

- Results : This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Safety And Hazards

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)9-5-8(10(12)14)13-15-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLKKTAJTAONRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)